molecular formula C6H15N B3042173 N-Methyl-3-pentanamine CAS No. 52317-98-3

N-Methyl-3-pentanamine

Cat. No.: B3042173
CAS No.: 52317-98-3
M. Wt: 101.19 g/mol
InChI Key: IFFVNFLXNMUQEL-UHFFFAOYSA-N
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Description

N-Methyl-3-pentanamine is an organic compound with the molecular formula C6H15N. It is a secondary amine, characterized by a nitrogen atom bonded to a methyl group and a pentane chain. This compound is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

N-Methyl-3-pentanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard data for N-Methyl-3-pentanamine was not found, general safety measures for handling amines include avoiding inhalation, ingestion, or skin contact, and using the compound in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-3-pentanamine can be synthesized through several methods:

    Reductive Amination: This involves the reaction of 3-pentanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Another method involves the alkylation of 3-pentanamine with methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-pentanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Mechanism of Action

The mechanism of action of N-Methyl-3-pentanamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific biological pathway. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

N-Methyl-3-pentanamine can be compared with other similar compounds such as:

    N-Methyl-2-pentanamine: Similar structure but with the methyl group attached to the second carbon.

    N-Ethyl-3-pentanamine: Similar structure but with an ethyl group instead of a methyl group.

    N,N-Dimethyl-3-pentanamine: Contains two methyl groups attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-methylpentan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-6(5-2)7-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFVNFLXNMUQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901314609
Record name N-Methyl-3-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52317-98-3
Record name N-Methyl-3-pentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52317-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-pentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901314609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.